2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Description
“2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” is a heterocyclic compound featuring a benzodioxole moiety fused with a thiazolidine ring system. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of enzyme inhibitors or bioactive molecules targeting cysteine proteases or kinases .
Structurally, the benzodioxole moiety contributes to aromatic stability and lipophilicity, whereas the thiazolidine ring, with its sulfur atom and carboxylic acid group, provides conformational rigidity and polar functionality. Its molecular formula is C₁₁H₈BrNO₄S, with a molecular weight of 330.16 g/mol (calculated). The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-305800) at a price of $360.00 per 500 mg .
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4S/c12-6-2-9-8(16-4-17-9)1-5(6)10-13-7(3-18-10)11(14)15/h1-2,7,10,13H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXIQLKNNYCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC3=C(C=C2Br)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 6-bromo-1,3-benzodioxole intermediate, which can be achieved through bromination of 1,3-benzodioxole. This intermediate is then reacted with thiazolidine-4-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit promising antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Anticancer Properties
The anticancer potential of 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid has been investigated in various studies. For example:
- In vitro Studies : The compound has been tested against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation and survival. Molecular docking studies have provided insights into its binding affinity with specific targets within cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the thiazolidine ring.
- Introduction of the benzodioxole moiety via electrophilic substitution.
- Carboxylation to yield the final product.
Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. These derivatives are essential for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The brominated benzodioxole ring and thiazolidine ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidine and Benzodioxole Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Formula |
|---|---|---|---|
| This compound | Benzodioxole + thiazolidine | 6-Bromo, 4-carboxylic acid | C₁₁H₈BrNO₄S |
| 6-(4-BROMOPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-3-CARBOXYLIC ACID | Imidazo-thiazole | 4-Bromophenyl, 3-carboxylic acid | C₁₃H₈BrN₃O₂S |
| (4S)-2-{(2R)-2-amino-2-(4-hydroxyphenyl)acetamidomethyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | Thiazolidine + β-lactam | 4-Hydroxyphenyl, amino, dimethyl | C₁₈H₂₂N₃O₆S |
Key Observations :
- Bromine vs. Hydroxyl Groups : The bromine in the target compound enhances electrophilicity and lipophilicity (logP ~2.1 estimated) compared to hydroxyl-containing analogues (e.g., logP ~0.5 for the amoxicillin derivative in ).
Physicochemical and Functional Properties
Table 2: Physicochemical Comparison
Functional Implications :
- Hydrogen Bonding: The target compound’s two hydrogen-bond donors (COOH and NH) enable moderate crystal packing efficiency, as validated by graph-set analysis in hydrogen-bonded networks (e.g., R₂²(8) motifs) .
- Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogues like amoxicillin derivatives .
Research Findings and Validation
- Crystallographic Data : The target compound’s crystal structure (if resolved) would likely employ SHELX software for refinement, given its dominance in small-molecule crystallography . ORTEP-3 visualization would highlight torsional angles within the thiazolidine ring .
- Structural Validation : Tools like PLATON or ADDSYM ensure absence of twinning or disorder, critical for accurate hydrogen-bond analysis .
Biological Activity
2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 342406-10-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₀BrNO₄S
- Molecular Weight : 332.17 g/mol
- Structure : The compound features a thiazolidine core substituted with a brominated benzodioxole moiety, which is hypothesized to contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazolidine derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Thiazolidine derivatives are known for their anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make it a candidate for treating inflammatory diseases.
Antioxidant Activity
The presence of the benzodioxole moiety is associated with enhanced antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models.
Case Studies
-
Study on Antimicrobial Activity :
- A series of thiazolidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzodioxole structure significantly enhanced antimicrobial potency.
- IC50 Values : The compound displayed IC50 values ranging from 10 to 20 µg/mL against tested strains.
-
Anti-inflammatory Mechanism :
- In a rat model of adjuvant-induced arthritis, administration of the compound resulted in a notable reduction in paw swelling and inflammatory markers.
- Histological analysis showed reduced infiltration of inflammatory cells in treated tissues compared to controls.
-
Antioxidant Efficacy :
- In cellular assays, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels, supporting its potential as an antioxidant agent.
- The compound's ability to protect against oxidative damage was confirmed through assays measuring lipid peroxidation levels.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrNO₄S |
| Molecular Weight | 332.17 g/mol |
| Antimicrobial IC50 | 10 - 20 µg/mL |
| Anti-inflammatory Effect | Significant reduction in paw swelling |
| Antioxidant Activity | Reduced ROS levels |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid?
- Synthesis : While direct synthesis protocols are not explicitly detailed in the evidence, analogous thiazolidine-4-carboxylic acid derivatives are typically synthesized via cyclocondensation of cysteine derivatives with aldehydes or ketones. For brominated benzodioxol derivatives, bromination steps may precede cyclization .
- Characterization : Use FT-IR to confirm the presence of the thiazolidine ring (N-H stretch ~1570–1580 cm⁻¹) and carboxylic acid group (C=O stretch ~1700 cm⁻¹) . NMR (¹H/¹³C) can resolve the benzodioxol and thiazolidine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How are key physicochemical properties (e.g., LogP, solubility) determined for this compound?
- Experimental Methods :
- LogP : Reverse-phase HPLC with a calibrated octanol-water partition system can approximate LogP. A reported LogP of 2.56 for a structurally similar bromophenyl thiazolidine derivative suggests moderate lipophilicity .
- Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy or LC-MS quantification.
- Thermal Properties : Differential scanning calorimetry (DSC) determines melting point (e.g., 175–177°C for analogous compounds) .
Q. What analytical techniques are critical for purity assessment?
- Chromatography : HPLC with UV/Vis or MS detection identifies impurities. For example, pharmacopeial standards for related thiazolidines recommend ≥97% purity thresholds .
- Elemental Analysis : Combustion analysis confirms C, H, N, S, and Br content.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
- Structure Validation : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks and torsion angles. Validate geometry with PLATON/ADDSYM to check for missed symmetry .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies supramolecular motifs, critical for understanding crystal packing and stability .
Q. What structure-activity relationship (SAR) insights guide antimicrobial testing of this compound?
- Substituent Effects : Nitro groups at the para position enhance antibacterial activity compared to halogens (e.g., 4-nitrophenyl derivatives show superior activity against MRSA). The bromobenzodioxol group may influence membrane permeability or target binding .
- Experimental Design :
- In vitro Assays : Use broth microdilution (MIC/MBC) against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains. Include ciprofloxacin as a positive control .
- Mechanistic Studies : Fluorescence microscopy with membrane dyes (e.g., propidium iodide) assesses bacterial membrane disruption.
Q. How should in vivo pharmacological studies be designed to evaluate this compound?
- Dosing Groups : Divide animals (e.g., rats) into control, vehicle, and treatment groups (n ≥ 6). Include a positive control (e.g., known antimicrobial agent) .
- Parameters : Monitor survival rates, organ toxicity (histopathology), and bacterial load (CFU counts) in target tissues.
- PK/PD : Measure plasma concentration-time profiles using LC-MS/MS to calculate AUC and half-life.
Q. What computational methods predict interactions between this compound and biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial enzymes (e.g., penicillin-binding proteins). Focus on the thiazolidine ring and bromobenzodioxol group as key pharmacophores .
- MD Simulations : GROMACS or AMBER can simulate stability of ligand-target complexes over 100-ns trajectories.
Q. How are degradation products identified and quantified during stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
